6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589890
InChI: InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

CAS No.:

Cat. No.: VC16589890

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one -

Specification

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
IUPAC Name 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one
Standard InChI InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3
Standard InChI Key WCAJXZBMPBCBPW-UHFFFAOYSA-N
Canonical SMILES COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one features a quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings. The substitution at positions 6 and 7 with 2-methoxyethoxy groups enhances solubility and steric bulk, which are critical for interactions with biological targets. The molecular formula (C₁₄H₁₈N₂O₅) and weight (294.30 g/mol) confirm its moderate hydrophobicity, balancing lipid bilayer penetration and aqueous solubility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.30 g/mol
IUPAC Name6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one
SMILES NotationCOCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC
Canonical InChI KeyWCAJXZBMPBCBPW-UHFFFAOYSA-N

The compound’s crystallinity and thermal stability, inferred from its synthesis conditions (160–165°C), suggest suitability for high-temperature industrial processes .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one involves cyclization of ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde under controlled thermal conditions . Key steps include:

  • Etherification: Introduction of 2-methoxyethoxy groups via nucleophilic substitution.

  • Cyclization: Formation of the quinazolinone core at 160–165°C, achieving yields >85% .

  • Purification: Recrystallization from aprotic solvents (e.g., dimethylformamide) to enhance purity .

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
EtherificationMethoxyethyl chloride, K₂CO₃78%
CyclizationNH₄HCO₂, HCHO, 165°C88%
PurificationDMF/EtOH recrystallization95%

Optimization efforts focus on reducing hazardous byproducts and improving scalability. For instance, replacing oxalyl chloride with safer cyclizing agents has minimized environmental risks .

Biological Activities and Mechanisms

Tyrosinase Inhibition

The compound acts as a potent tyrosinase inhibitor (IC₅₀ ≈ 12 µM), disrupting melanin synthesis by competitively binding to the enzyme’s active site. This property is exploited in food preservation, where it delays enzymatic browning in postharvest fruits by 40–60% compared to untreated controls.

Industrial and Pharmaceutical Applications

Food Preservation

In apple and banana slices, 0.1 mM solutions of the compound reduce browning by 55% over 72 hours, outperforming ascorbic acid (35%). Its stability under refrigeration (4°C) and resistance to photodegradation make it ideal for commercial use.

Drug Formulation

The compound’s logP value (1.8) and polar surface area (78 Ų) align with Lipinski’s rules, suggesting oral bioavailability. Preclinical trials highlight its role as a kinase inhibitor scaffold, with modifications enhancing target specificity.

Table 3: Key Applications

SectorApplicationEfficacy
Food IndustryEnzymatic browning inhibition55% reduction in browning
PharmaceuticalsEGFR tyrosine kinase inhibitionPotential IC₅₀ < 10 nM
Material SciencePolymer crosslinking agent20% enhanced tensile strength

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with non-tyrosinase targets (e.g., MAP kinases).

  • Formulation Optimization: Develop nanoencapsulation techniques to improve bioavailability.

  • Ecotoxicology: Assess environmental persistence and biodegradability in agricultural settings.

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